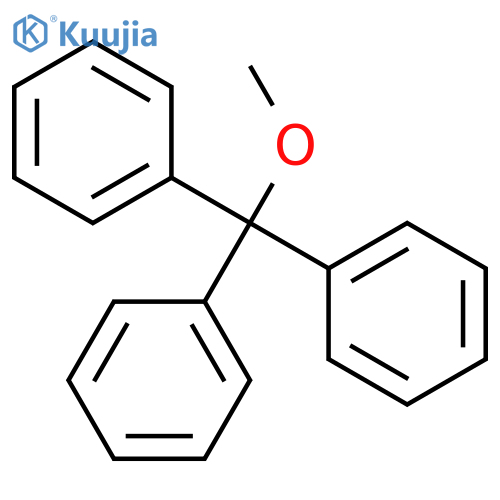Cas no 596-31-6 (Methyl Triphenylmethyl Ether)

Methyl Triphenylmethyl Ether structure
商品名:Methyl Triphenylmethyl Ether
Methyl Triphenylmethyl Ether 化学的及び物理的性質
名前と識別子
-
- Benzene,1,1',1''-(methoxymethylidyne)tris-
- [methoxy(diphenyl)methyl]benzene
- Methyl Triphenylmeth
- Methyl Triphenylmethyl Ether
- TRITYL METHYL ETHER
- (methoxymethanetriyl)tribenzene
- Benzene,1,1',1''-(methoxymethylidyne)tris
- Ether,methyl trityl
- methoxytriphenylmethane
- methyl trityl ether
- triphenylmethyl methyl ether
- Fimasartan Impurity M
- NSC 64
- Triphenylmethoxymethane
-
- MDL: MFCD00014907
- インチ: InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
- InChIKey: IRMNIXXVOOMKKP-UHFFFAOYSA-N
- ほほえんだ: COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 274.13600
- どういたいしつりょう: 274.135765
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 9.2
じっけんとくせい
- 密度みつど: 1.073
- ゆうかいてん: 81-83 °C
- ふってん: 367.4°C at 760 mmHg
- フラッシュポイント: 191.6°C
- 屈折率: 1.586
- PSA: 9.23000
- LogP: 4.62490
Methyl Triphenylmethyl Ether セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
Methyl Triphenylmethyl Ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OY429-1g |
Methyl Triphenylmethyl Ether |
596-31-6 | 97+% | 1g |
1003.0CNY | 2021-07-14 | |
| TRC | M330975-100mg |
Methyl Triphenylmethyl Ether |
596-31-6 | 100mg |
$ 138.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M49970-1g |
(Methoxymethanetriyl)tribenzene |
596-31-6 | 97% | 1g |
¥721.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M918624-1g |
(Methoxymethanetriyl)tribenzene |
596-31-6 | 97% | 1g |
¥736.00 | 2022-01-11 | |
| TRC | M330975-5g |
Methyl Triphenylmethyl Ether |
596-31-6 | 5g |
$ 1242.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037049-1g |
(Methoxymethanetriyl)tribenzene |
596-31-6 | 98% | 1g |
¥1030.00 | 2024-05-07 | |
| 1PlusChem | 1P003SJN-1g |
Methyl Triphenylmethyl Ether |
596-31-6 | 97% | 1g |
$110.00 | 2024-04-22 | |
| 1PlusChem | 1P003SJN-5g |
Methyl Triphenylmethyl Ether |
596-31-6 | 97%;RG | 5g |
$265.00 | 2024-04-22 | |
| A2B Chem LLC | AB76163-250mg |
Methyl Triphenylmethyl Ether |
596-31-6 | 97% | 250mg |
$58.00 | 2023-12-30 | |
| A2B Chem LLC | AB76163-1g |
Methyl Triphenylmethyl Ether |
596-31-6 | 95% | 1g |
$97.00 | 2024-04-19 |
Methyl Triphenylmethyl Ether 関連文献
-
1. The allyl ether as a protecting group in carbohydrate chemistry. Part IX. Synthesis of derivatives of 1,6-anhydro-β-D-galactopyranosePatricia A. Gent,Roy Gigg,Anna A. E. Penglis J. Chem. Soc. Perkin Trans. 1 1976 1395
-
Xing-Yong Liang,An-Lin Liu,Hua-Jun Shawn Fan,Lei Wang,Zhi-Ning Xu,Xin-Gang Ding,Bo-Shun Huang Org. Biomol. Chem. 2023 21 1537
-
3. The protecting–directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1-H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrrolesDerek J. Chadwick,Simon T. Hodgson J. Chem. Soc. Perkin Trans. 1 1983 93
-
Marjan Jereb,Dejan Vra?i? Org. Biomol. Chem. 2013 11 1978
-
5. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 2000 2495
596-31-6 (Methyl Triphenylmethyl Ether) 関連製品
- 882-59-7(2,2-Diphenyloxirane)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
